molecular formula C10H10N2OS B2514880 (2-Amino-5-phenyl-1,3-thiazol-4-yl)methanol CAS No. 2228823-24-1

(2-Amino-5-phenyl-1,3-thiazol-4-yl)methanol

Cat. No.: B2514880
CAS No.: 2228823-24-1
M. Wt: 206.26
InChI Key: POCDVRVTOVYAHT-UHFFFAOYSA-N
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Description

(2-Amino-5-phenyl-1,3-thiazol-4-yl)methanol is a thiazole-based compound characterized by a 1,3-thiazole core substituted with an amino group at position 2, a phenyl group at position 5, and a hydroxymethyl (–CH₂OH) group at position 3. Thiazoles are heterocyclic aromatic compounds with a sulfur and nitrogen atom in the five-membered ring, often associated with diverse biological activities, including antimicrobial, antitumor, and enzyme inhibitory properties .

Properties

IUPAC Name

(2-amino-5-phenyl-1,3-thiazol-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c11-10-12-8(6-13)9(14-10)7-4-2-1-3-5-7/h1-5,13H,6H2,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POCDVRVTOVYAHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(S2)N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-5-phenyl-1,3-thiazol-4-yl)methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with benzaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an ethanol solvent under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Amino-5-phenyl-1,3-thiazol-4-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiazole-4-carboxylic acid derivatives, while substitution reactions can produce various substituted thiazole compounds .

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
One of the most notable applications of (2-Amino-5-phenyl-1,3-thiazol-4-yl)methanol is its potential as an antimicrobial agent. Research indicates that compounds with thiazole rings exhibit significant antibacterial properties. Studies have shown that this compound can inhibit enzymes involved in bacterial cell wall synthesis, suggesting its efficacy against various bacterial strains . For instance, it has demonstrated activity against Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antibiotic .

Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. Compounds derived from thiazole structures have been reported to modulate inflammatory pathways by inhibiting cytokines such as TNF-α and IL-6 . This suggests potential therapeutic applications in treating inflammatory diseases.

Anticancer Potential
The compound's ability to interact with various molecular targets also positions it as a promising candidate in cancer research. Preliminary studies indicate that it may possess anticancer properties through mechanisms that involve the modulation of cellular processes related to tumor growth and metastasis . Ongoing research aims to elucidate these mechanisms further and optimize the compound for specific cancer types.

Agricultural Applications

Pesticidal Activity
Research into the agricultural applications of this compound has revealed its potential as a pesticide. The compound's ability to inhibit certain enzymes in pests can lead to effective pest management strategies . Its use in formulating new pesticides could provide environmentally friendly alternatives to conventional chemical pesticides.

Material Science Applications

Synthesis of Novel Materials
The unique chemical structure of this compound allows for its use in the synthesis of novel materials. For example, it can serve as a building block for creating polymeric materials with enhanced mechanical and thermal properties . Such materials could find applications in various industries, including electronics and packaging.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Properties
(2-Amino-5-phenyl-1,3-thiazol-5-yl)methanolHydroxymethyl group at position 5Different reactivity profile
(2-Amino-4-methylthiazole)Methyl substitution instead of phenylExhibits distinct biological activity
(2-Amino-5-benzylthiazole)Benzyl group instead of hydroxymethylPotentially different pharmacokinetics

This table highlights how the specific substitution pattern on the thiazole ring imparts distinct chemical reactivity and biological properties compared to other compounds.

Mechanism of Action

The mechanism of action of (2-Amino-5-phenyl-1,3-thiazol-4-yl)methanol involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, potentially inhibiting or activating specific biochemical pathways. For example, the compound may inhibit bacterial enzymes, leading to antimicrobial effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Structural Features Biological Activity Key Findings
5-Acetyl-4-methyl-2-(phenylamino)-1,3-thiazole () - Acetyl group at C5
- Methyl at C4
- Phenylamino at C2
Antifungal (implied) Substitution at C2 (phenylamino) and C5 (acetyl) may reduce solubility compared to the hydroxymethyl group in the target compound. Methyl at C4 could sterically hinder interactions .
(2-Methyl-4-phenyl-1,3-thiazol-5-yl)methanol () - Methyl at C2
- Phenyl at C4
- Methanol at C5
Not explicitly stated Positional isomerism (phenyl at C4 vs. C5) alters electronic distribution. Methanol at C5 vs. C4 may influence binding affinity in enzyme inhibition .
3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides () - Bi-heterocyclic (thiazole-oxadiazole)
- Propanamide linker
Urease inhibition The oxadiazole-thiazole hybrid structure enhances urease inhibition (IC₅₀ values < 10 μM), suggesting synergistic effects from dual heterocycles .
3-[2-(Naphthalen-2-yl)-1,3-thiazol-4-yl]-1H-indoles () - Naphthyl at C2 of thiazole
- Indole fused system
Antiproliferative (GI₃₀: 0.1–1 μM) Bulky naphthyl groups at C2 improve cytotoxicity via π-π stacking with cancer cell targets. The methanol group in the target compound may offer different pharmacokinetic profiles .

Functional Group Impact on Bioactivity

  • Amino Group at C2: Critical for hydrogen bonding in enzyme interactions. For example, bi-heterocyclic compounds with 2-amino-thiazole () show potent urease inhibition, likely due to NH₂ coordination with active-site metals .
  • Hydroxymethyl at C4: Enhances solubility and metabolic stability compared to non-polar substituents (e.g., methyl or acetyl). This group is absent in analogues like 5-acetyl-4-methyl-2-(phenylamino)-1,3-thiazole (), which may explain lower bioavailability .
  • Phenyl at C5 : Aromatic stacking interactions dominate in antitumor agents (). Substitution with electron-withdrawing groups (e.g., fluoro, bromo) in analogues () improves cytotoxicity but may reduce metabolic stability .

Biological Activity

(2-Amino-5-phenyl-1,3-thiazol-4-yl)methanol is a heterocyclic compound with significant biological activity attributed to its structural features, particularly the thiazole ring. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and properties:

  • Molecular Formula : C10_{10}H10_{10}N2_{2}S
  • Molar Mass : 206.26 g/mol
  • Functional Groups : Amino group (-NH2_2) and hydroxymethyl group (-CH2_2OH) attached to the thiazole structure.

The presence of these functional groups enhances its reactivity and interaction with various biological targets, contributing to its diverse biological activities.

The biological activity of this compound is primarily linked to its ability to interact with several molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in bacterial cell wall synthesis, suggesting potential antimicrobial effects . This mechanism is similar to other thiazole derivatives known for their antibacterial properties.
  • Cellular Modulation : Thiazoles are known to modulate cellular processes that can lead to anticancer and anti-inflammatory effects. The compound may influence signaling pathways that regulate cell proliferation and apoptosis.
  • Antioxidant Activity : The thiazole ring structure contributes to the compound's ability to scavenge free radicals, thereby exerting antioxidant effects that can protect cells from oxidative stress.

Biological Activities

The biological activities of this compound can be categorized as follows:

Antimicrobial Activity

Studies indicate that compounds containing thiazole rings exhibit significant antimicrobial activity against various pathogens. For instance:

PathogenActivityReference
E. coliInhibition
S. aureusInhibition

Anticancer Activity

Research has demonstrated the potential of this compound in inhibiting tumor cell proliferation. It has been tested against various cancer cell lines with promising results:

Cancer Cell LineIC50_{50} (µM)Reference
MDA-MB-231 (Breast)15.2
A172 (Glioblastoma)10.5

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has been explored, revealing potential applications in treating inflammatory diseases.

Case Studies

  • Anticancer Study :
    A study evaluated the antiproliferative activity of this compound on several cancer cell lines, showing significant inhibition of growth in MDA-MB-231 and A172 cells. The study highlighted the compound's mechanism involving apoptosis induction through caspase activation .
  • Antimicrobial Efficacy :
    Another investigation focused on the antimicrobial properties of thiazole derivatives, including this compound. The results indicated effective inhibition against both gram-positive and gram-negative bacteria, supporting its potential as a lead compound for antibiotic development .

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